molecular formula C23H24FN3O4 B11354827 N-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11354827
M. Wt: 425.5 g/mol
InChI Key: OFYNNQSDDWFVAL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the Aromatic and Heterocyclic Units: The final step involves coupling the 2,5-dimethoxyphenyl group with the indole-pyrrolidine moiety, typically using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole and pyrrolidine moieties are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24FN3O4/c1-30-17-4-6-21(31-2)20(11-17)26-23(29)15-9-22(28)27(13-15)8-7-14-12-25-19-5-3-16(24)10-18(14)19/h3-6,10-12,15,25H,7-9,13H2,1-2H3,(H,26,29)

InChI Key

OFYNNQSDDWFVAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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